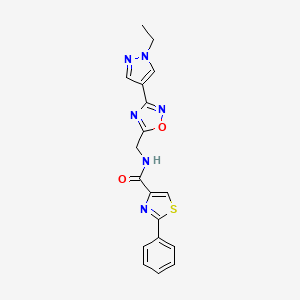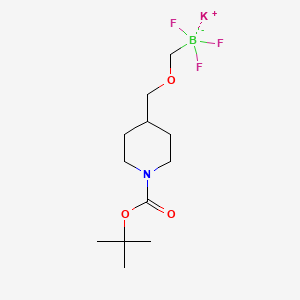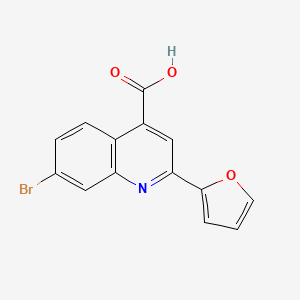![molecular formula C11H19NO4 B2681769 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid CAS No. 1784351-60-5](/img/structure/B2681769.png)
2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.28 g/mol . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.27 g/mol . It has a computed XLogP3-AA value of 1, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its rotatable bond count is 6 . The exact mass and monoisotopic mass of the compound are both 229.13140809 g/mol . The topological polar surface area is 75.6 Ų . The compound has a complexity of 289 .Scientific Research Applications
Quantitative Analysis of Tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl group, a key component of the compound , is crucial for the quantitative analysis of N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) demonstrated a method for the cleavage and determination of this group, emphasizing its importance in peptide synthesis and modification processes (Ehrlich-Rogozinski, 1974).
Synthesis of Amino Acid Derivatives
Matt and Seebach (1998) explored the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, utilizing N-[(tert-butoxy)carbonyl] and other protected groups. This work provides valuable insights into modifying peptide backbones, highlighting the versatility of tert-butoxy carbonyl-protected amino acids in synthesizing complex peptides (Matt & Seebach, 1998).
Facile Synthesis of Cyclopropane Analogues
Jiménez et al. (2001) demonstrated the enantioselective synthesis of constrained cyclopropane analogues of phenylalanine, utilizing N-tert-butoxycarbonyl-amino acids. This research underscores the utility of such compounds in synthesizing optically pure substances, critical for pharmaceutical applications (Jiménez et al., 2001).
Metal Complexes with Amino Acid Ligands
Ikram et al. (2015) synthesized metal complexes using an amino acid bearing Schiff base ligand, demonstrating the compound's potential in catalysis and material science. Their work provides a foundation for future research into the applications of amino acid derivatives in developing new materials and catalysts (Ikram et al., 2015).
Polymer Synthesis from Amino Acid-Derived Monomers
Gao, Sanda, and Masuda (2003) focused on synthesizing and polymerizing novel amino acid-derived acetylene monomers, including compounds related to the tert-butoxycarbonyl-amino group. Their work highlights the role of such compounds in material science, particularly in developing polymers with specific chiral and optical properties (Gao, Sanda, & Masuda, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(4-5-11)6-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYKUPXTKLTOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid | |
CAS RN |
1784351-60-5 |
Source


|
| Record name | 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)
![5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2681689.png)


![2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile](/img/structure/B2681693.png)


![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2681698.png)
![(E)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2681700.png)
![4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2681701.png)

![6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)

![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)